Methyl 3-nitropyridine-2-carboxylate Methyl 3-nitropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 103698-08-4
VCID: VC20740119
InChI: InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3
SMILES: COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol

Methyl 3-nitropyridine-2-carboxylate

CAS No.: 103698-08-4

Cat. No.: VC20740119

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-nitropyridine-2-carboxylate - 103698-08-4

Specification

CAS No. 103698-08-4
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name methyl 3-nitropyridine-2-carboxylate
Standard InChI InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3
Standard InChI Key GTYLRDGENQOVTL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Methyl 3-nitropyridine-2-carboxylate belongs to the class of nitropyridines, featuring a pyridine ring as its core structure. The compound is distinguished by two key functional groups: a nitro (-NO₂) group at the C-3 position and a methyl carboxylate (-COOCH₃) group at the C-2 position. This particular arrangement of functional groups creates an electron-poor aromatic system with distinctive reactivity patterns .

The presence of both the nitro group and the carboxylate ester in adjacent positions creates significant electronic effects within the molecule. The nitro group, being strongly electron-withdrawing, decreases the electron density in the pyridine ring, particularly at the positions ortho and para to it. Meanwhile, the carboxylate group in the ortho position provides anion-stabilizing capabilities that influence the compound's reactivity .

Physical and Chemical Characteristics

Methyl 3-nitropyridine-2-carboxylate typically appears as a crystalline solid with a yellowish coloration, characteristic of many nitroaromatic compounds. Its molecular formula is C₇H₆N₂O₄, corresponding to the structural elements of the pyridine core with the nitro and methyl carboxylate substituents.

Synthesis Methods

The synthesis of methyl 3-nitropyridine-2-carboxylate typically follows well-established methods in organic chemistry. One of the most common synthetic routes involves the controlled nitration of methyl 2-pyridinecarboxylate (methyl picolinate).

Nitration of Methyl Picolinate

Chemical Reactivity

Methyl 3-nitropyridine-2-carboxylate demonstrates significant reactivity, particularly in substitution and reduction reactions. Its reactivity profile is largely determined by the electronic effects of the nitro and carboxylate groups on the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

One of the most notable aspects of methyl 3-nitropyridine-2-carboxylate's reactivity is the behavior of the nitro group as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring and the presence of the carboxylate group in the ortho position, which provides additional stabilization to the transition state during the substitution process .

Studies have demonstrated that the nitro group can be effectively replaced by various nucleophiles, including fluoride ions. For instance, treatment with cesium fluoride in dimethyl sulfoxide leads to the substitution of the nitro group with fluoride, resulting in the corresponding fluoropyridine derivative .

Reduction Reactions

The nitro group in methyl 3-nitropyridine-2-carboxylate can undergo reduction to form an amino group. This transformation is typically achieved using hydrogen gas in the presence of a palladium catalyst, yielding methyl 3-aminopyridine-2-carboxylate. This amino derivative serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceutically active molecules.

Reaction Table

Reaction TypeReagentsConditionsMajor Product
Nucleophilic SubstitutionCsFDMSO, refluxMethyl 3-fluoropyridine-2-carboxylate
ReductionH₂, Pd/CRoom temperature, pressureMethyl 3-aminopyridine-2-carboxylate
HydrolysisNaOHAqueous solution, mild heat3-Nitropyridine-2-carboxylic acid

Structural Comparison with Related Compounds

Comparative analysis of methyl 3-nitropyridine-2-carboxylate with structurally related compounds provides valuable insights into the effects of positional isomerism and functional group variations on chemical properties and reactivity.

Isomeric Variants

Methyl 3-nitropyridine-4-carboxylate, a positional isomer, shares the core structure but features the carboxylate group at the C-4 position rather than C-2. This seemingly minor structural difference significantly alters the compound's reactivity profile. Studies have shown that the nitro group in methyl 3-nitropyridine-4-carboxylate also acts as a good leaving group in nucleophilic aromatic substitution reactions, facilitating reactions with various heteroatomic nucleophiles .

Methyl 3-hydroxy-4-nitropyridine-2-carboxylate represents another structural variant, featuring an additional hydroxyl group. The presence of this hydroxyl group introduces new possibilities for hydrogen bonding and may influence the compound's solubility and reactivity patterns.

Functional Group Variations

Methyl 3-ethynylpyridine-2-carboxylate represents a variant where the nitro group is replaced with an ethynyl (-C≡CH) group. This substitution drastically changes the electronic properties of the molecule, as the ethynyl group is less electron-withdrawing than the nitro group and introduces alkyne chemistry possibilities.

3-Methyl-5-nitropyridine-2-carboxylic acid differs in having a carboxylic acid instead of a methyl ester and features different positioning of substituents, demonstrating how variations in functional groups and their positions can create compounds with distinct chemical behaviors and applications.

Current Research Directions

Current research involving methyl 3-nitropyridine-2-carboxylate and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies

Researchers are continuously working to develop more efficient, environmentally friendly, and selective methods for synthesizing methyl 3-nitropyridine-2-carboxylate and its derivatives. These efforts aim to improve yields, reduce waste, and enable access to previously challenging-to-synthesize variants.

Exploration of Medicinal Applications

The potential of methyl 3-nitropyridine-2-carboxylate derivatives in medicinal chemistry is being actively explored. Research into structure-activity relationships is helping to identify specific structural features that confer biological activity, particularly in the context of anticancer agents .

Material Science Applications

Compounds containing the nitropyridine core have shown promise in material science applications, including nonlinear optics. Related compounds have demonstrated properties that make them suitable for optical limiting applications, suggesting potential for methyl 3-nitropyridine-2-carboxylate in this field as well.

Future Perspectives

The continued research into methyl 3-nitropyridine-2-carboxylate is likely to yield further insights into its reactivity and potential applications. Several promising directions for future research include:

Green Chemistry Approaches

Development of more sustainable synthetic routes using environmentally friendly reagents and conditions, including potential biocatalytic methods for selective functionalization of the pyridine core.

Medicinal Chemistry Optimization

Systematic exploration of structure-activity relationships to develop derivatives with enhanced biological activity and improved pharmacokinetic properties for potential therapeutic applications.

Novel Materials Development

Investigation of methyl 3-nitropyridine-2-carboxylate derivatives for applications in advanced materials, particularly in areas where their electronic properties and reactivity can be advantageous.

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